![molecular formula C12H15NO4S B8522558 (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid](/img/structure/B8522558.png)
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid is a derivative of the amino acid cysteine, where the amino group is protected by a benzyloxycarbonyl group and the sulfur atom is methylated. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid can be synthesized through a multi-step process. The initial step involves the protection of the amino group of L-cysteine with a benzyloxycarbonyl group. This is typically achieved by reacting L-cysteine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate at room temperature . The sulfur atom is then methylated using methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents are added in a controlled manner, and the reaction mixture is continuously stirred to maintain uniformity .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid undergoes several types of chemical reactions, including:
Substitution: The methyl group on the sulfur atom can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Alkylating agents like methyl iodide, arylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Free amine after removal of the benzyloxycarbonyl group
Substitution: Various alkyl or aryl derivatives
Applications De Recherche Scientifique
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid involves its interaction with enzymes and proteins. The benzyloxycarbonyl group protects the amino group, allowing the compound to participate in specific reactions without unwanted side reactions. The sulfur atom, being methylated, can engage in various chemical transformations, making the compound versatile in synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(benzyloxycarbonyl)-L-cysteine: Similar structure but without the methyl group on the sulfur atom.
N-(tert-butoxycarbonyl)-S-methyl-L-cysteine: Uses a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group for amino protection.
N-(benzyloxycarbonyl)-L-serine: Similar protection group but with a hydroxyl group instead of a sulfur atom.
Uniqueness
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid is unique due to the combination of the benzyloxycarbonyl protection and the methylated sulfur atom. This combination provides stability and reactivity, making it a valuable compound in synthetic chemistry and biochemical research .
Propriétés
Formule moléculaire |
C12H15NO4S |
|---|---|
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
(2R)-3-methylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-18-8-10(11(14)15)13-12(16)17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 |
Clé InChI |
MYGYBSRIYHZGGL-JTQLQIEISA-N |
SMILES isomérique |
CSC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CSCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{6-[(1E)-N-(2,6-Dimethylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one](/img/structure/B8522481.png)
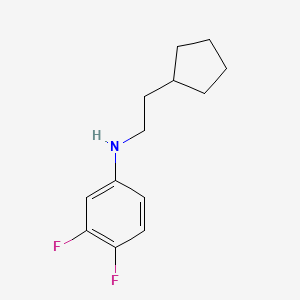
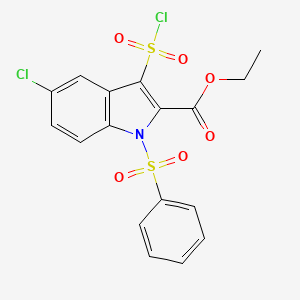
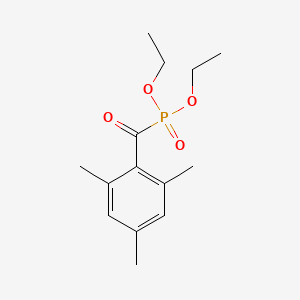
![Nonyl [(benzenesulfonyl)oxy]carbamate](/img/structure/B8522505.png)
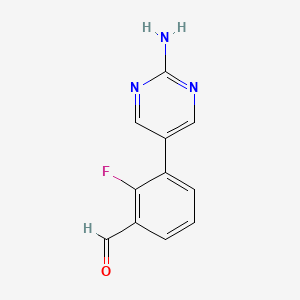
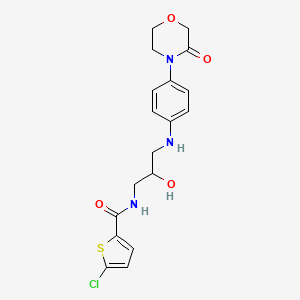
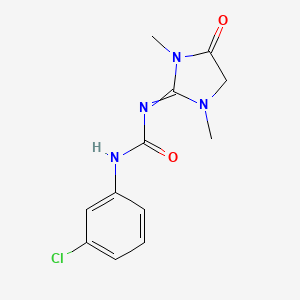
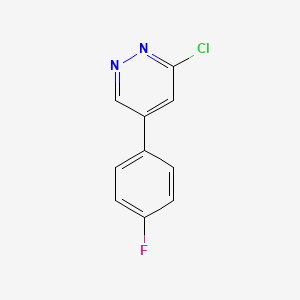
![1-[4-(Trifluoromethyl)benzoyl]piperidin-4-ol](/img/structure/B8522553.png)
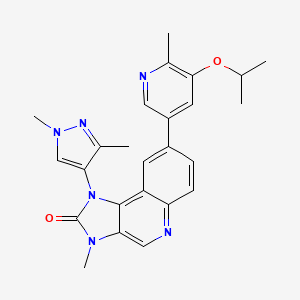
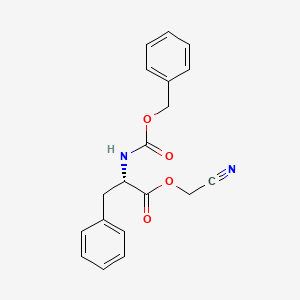
![1-Azabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B8522572.png)
![10-Bromo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B8522578.png)
